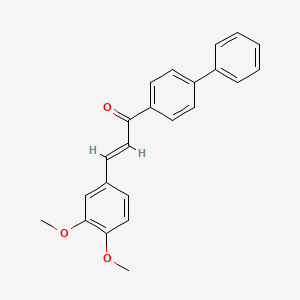

(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Beschreibung

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking two aromatic rings: a 3,4-dimethoxyphenyl group and a biphenyl (4-phenylphenyl) moiety. Chalcones are α,β-unsaturated ketones known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGOSCWEGSOKNR-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including methoxy groups that enhance its reactivity and potential therapeutic applications.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

- CAS Number : 144309-49-9

The compound belongs to the class of chalcones, which are known for their α,β-unsaturated carbonyl systems that can interact with various biological targets.

The biological activity of (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is primarily attributed to its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The compound's interactions can lead to various biological effects including:

- Antioxidant Activity : The compound has been shown to inhibit oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses.

- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes.

- Anticancer Properties : Research indicates potential in inducing apoptosis in cancer cells and inhibiting tumor growth.

Antioxidant Activity

Studies have demonstrated that chalcone derivatives exhibit significant antioxidant properties. For instance, (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to reduce oxidative stress markers in vitro.

| Study | Findings |

|---|---|

| Demonstrated significant free radical scavenging activity. | |

| Inhibition of lipid peroxidation in cellular models. |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. A notable study highlighted its ability to reduce the expression of inflammatory markers in human cell lines.

| Study | Findings |

|---|---|

| Reduced levels of TNF-alpha and IL-6 in treated cells. | |

| Inhibited COX-2 expression in inflammatory models. |

Anticancer Activity

Research has focused on the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation. |

| HeLa | 30 | Cell cycle arrest at G2/M phase. |

Case Studies and Research Findings

- Study on Antioxidant Properties :

-

Anti-inflammatory Mechanism :

- Research indicated that chalcone derivatives could inhibit NF-kB signaling pathways, leading to decreased inflammation markers in macrophage models.

- Anticancer Research :

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Differences

Substituents on the aromatic rings significantly alter molecular planarity and crystal packing. For example:

This contrasts with brominated derivatives, where near-planar conformations enhance crystallinity .

Antioxidant Activity

Methoxy and hydroxyl groups critically influence radical scavenging. Comparative IC₅₀ values (DPPH assay):

The absence of hydroxyl groups in the target compound may reduce antioxidant efficacy compared to hydroxylated analogues, as methoxy groups are weaker electron donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.